molecular formula C10H13ClN2O4S B1353037 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide CAS No. 4750-91-8

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

Cat. No.: B1353037
CAS No.: 4750-91-8
M. Wt: 292.74 g/mol
InChI Key: WXIUJTBQHFXCLZ-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is a chemical compound belonging to the class of sulfonamides. It is characterized by the presence of a chloro group, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is known for its unique chemical properties and has found applications in various fields including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide followed by alkylation with diethylamine. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and basic conditions for the alkylation step.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide undergoes various chemical reactions including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Reduction: Formation of 2-amino-N,N-diethyl-5-nitrobenzene-1-sulfonamide.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in folic acid synthesis, similar to other sulfonamides. This inhibition disrupts the production of essential metabolites, leading to the antibacterial effects observed with this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
  • 2-chloro-5-nitrobenzenesulfonamide
  • 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide

Uniqueness

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is unique due to its specific substitution pattern and the presence of diethyl groups. This structural difference can influence its reactivity, solubility, and biological activity compared to similar compounds .

Properties

IUPAC Name

2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)10-7-8(13(14)15)5-6-9(10)11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIUJTBQHFXCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407582
Record name 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4750-91-8
Record name 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.6 g of 2-chloro-5-nitrophenylsulfonyl chloride was dissolved in 50 g of acetone, and the obtained solution was then cooled to -10° C. A solution obtained by dissolving 3.03 g of triethylamine and 2.2 g of diethylamine in 20 g of acetonitrile was added dropwisely to the obtained solution. During the addition, the mixture was agitated under cooling so that the temperature did not exceed 0° C. The temperature was gradually raised to room temperature, and the mixture was poured into a dilute solution of hydrochloric acid at pH of about 2. The produced crystals were filtered off and washed with water (yield: 7.8 g).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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